

Introduction: The Strategic Value of Fluorinated Morpholines in Drug Design

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Compound of Interest

Compound Name: (S)-4-Benzyl-3-(fluoromethyl)morpholine
CAS No.: 1266238-75-8
Cat. No.: B566926

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The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a wide array of approved and experimental drugs.[1][2][3] Its appeal stems from the advantageous physicochemical properties it imparts to a molecule, such as improved aqueous solubility and metabolic stability, often enhancing the overall pharmacokinetic profile.[4][5] The weak basicity of the morpholine nitrogen ($pK_a \approx 8.5$) can be crucial for modulating interactions with biological targets and improving properties like brain permeability.[4][5]

This guide focuses on a specific, high-value building block: **(S)-4-Benzyl-3-(fluoromethyl)morpholine**. The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate potency, lipophilicity, and metabolic fate. The fluoromethyl group, in particular, serves as a critical bioisostere for the hydroxymethyl or methyl group.[6][7] By replacing a metabolically vulnerable hydroxyl group with a stable fluoromethyl group, researchers can block oxidation pathways while often maintaining or even enhancing binding affinity. The defined (S)-stereochemistry at the C-3 position is paramount, as biological systems are chiral, and specific stereoisomers are typically responsible for the desired therapeutic effect through precise three-dimensional interactions with the target protein.[8]

This document provides a detailed overview of the synthesis, key applications, and experimental protocols for utilizing **(S)-4-Benzyl-3-(fluoromethyl)morpholine** as a strategic building block in modern drug discovery programs.

Physicochemical and Structural Data

A summary of the key properties of the title compound is provided below.

Property	Value	Reference
Compound Name	(S)-4-Benzyl-3-(fluoromethyl)morpholine	[9]
CAS Number	1266238-75-8	[9]
Molecular Formula	C ₁₂ H ₁₆ FNO	[10]
Molecular Weight	209.26 g/mol	[10]
Topological Polar Surface Area (TPSA)	12.47 Å ²	[10]
cLogP	1.857	[10]
Stereochemistry	(S) at C-3	[8][9]

Core Application: Bioisosteric Replacement

A primary application of **(S)-4-Benzyl-3-(fluoromethyl)morpholine** is in the context of bioisosteric replacement, a cornerstone strategy in medicinal chemistry for lead optimization.[6][11] The fluoromethyl (-CH₂F) group is an effective bioisostere of the hydroxymethyl (-CH₂OH) and, to some extent, the methyl (-CH₃) group. This substitution can lead to significant improvements in a drug candidate's profile.

Causality Behind the Choice:

- **Blocking Metabolic Oxidation:** Hydroxymethyl groups are often susceptible to rapid in vivo oxidation to aldehydes and carboxylic acids by alcohol dehydrogenases and other enzymes. This metabolic instability can lead to poor pharmacokinetic profiles and rapid clearance. The

C-F bond is exceptionally strong and not susceptible to this oxidative pathway, thereby enhancing metabolic stability.[6]

- **Modulating Acidity/Basicity:** The introduction of the highly electronegative fluorine atom can subtly alter the pKa of nearby functional groups, which can fine-tune receptor-ligand interactions.
- **Improving Lipophilicity and Permeability:** Replacing a polar hydroxyl group with a more lipophilic fluoromethyl group can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier.[4]

Functional Group	Key Properties	Impact on Drug Design
-CH ₂ OH (Hydroxymethyl)	Polar, H-bond donor & acceptor, metabolically labile.	Can improve solubility but is often a site of rapid metabolism.
-CH ₂ F (Fluoromethyl)	Moderately polar, weak H-bond acceptor, metabolically robust.	Blocks oxidative metabolism, enhances stability, and can improve membrane permeability.[6]
-CH ₃ (Methyl)	Non-polar, lipophilic, can be metabolically oxidized.	Increases lipophilicity, but can be a site for P450-mediated hydroxylation.

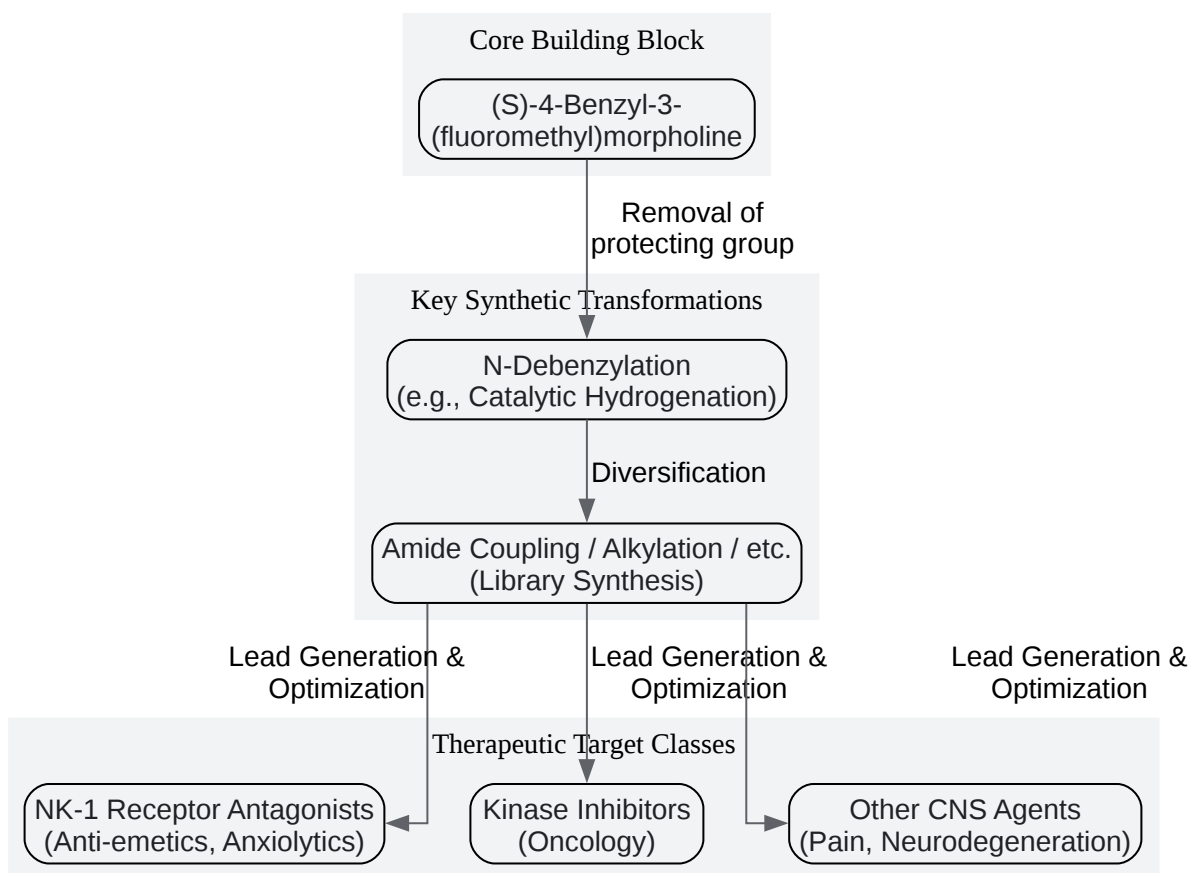
Application Focus: Scaffolding for Neurokinin-1 (NK-1) Receptor Antagonists

A prominent and validated application for substituted morpholines is in the development of Neurokinin-1 (NK-1) receptor antagonists.[12][13] The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in emesis, pain, depression, and inflammation.[14] The FDA-approved drug Aprepitant, used for preventing chemotherapy-induced nausea and vomiting, features a complex substituted morpholine core, highlighting the scaffold's clinical relevance.[12]

The **(S)-4-Benzyl-3-(fluoromethyl)morpholine** scaffold provides an excellent starting point for novel NK-1 antagonists. The morpholine ring itself is a key pharmacophoric element that correctly orients substituents for optimal receptor binding and contributes to favorable pharmacokinetic properties.[12][14]

Workflow: From Building Block to Therapeutic Candidate

The following diagram illustrates the strategic use of **(S)-4-Benzyl-3-(fluoromethyl)morpholine** in a drug discovery workflow.



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Caption: Strategic workflow from the core building block to diverse therapeutic candidates.

Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine

This protocol outlines a common synthetic route starting from the corresponding alcohol, which itself can be synthesized from commercially available chiral precursors.[8]



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Caption: Synthetic pathway for (S)-4-Benzyl-3-(fluoromethyl)morpholine.

Step 1: Chlorination of (S)-(4-Benzylmorpholin-3-yl)methanol[8]

- To a stirred solution of (S)-(4-Benzylmorpholin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere at 0 °C, add thionyl chloride (1.2 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction to completion by thin-layer chromatography (TLC) or LC-MS.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Separate the organic layer. Extract the aqueous layer with DCM (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude (S)-4-benzyl-3-(chloromethyl)morpholine is often used in the next step without further purification.

Step 2: Nucleophilic Fluorination

- Dissolve the crude (S)-4-benzyl-3-(chloromethyl)morpholine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
- Add a suitable fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.5 eq) or spray-dried potassium fluoride (KF, 3.0 eq) with a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction to completion by TLC or LC-MS.
- Cool the mixture to room temperature and dilute with ethyl acetate and water.
- Separate the layers and extract the aqueous phase with ethyl acetate (3x).
- Combine the organic layers, wash with water and then brine, dry over Na_2SO_4 , filter, and concentrate.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure **(S)-4-Benzyl-3-(fluoromethyl)morpholine**.

Protocol 2: N-Debenzylation via Catalytic Hydrogenation

The N-benzyl group serves as an excellent protecting group for the morpholine nitrogen. Its removal unmasks the secondary amine, which is a key handle for further diversification.

- Dissolve **(S)-4-Benzyl-3-(fluoromethyl)morpholine** (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
- Add palladium on activated carbon (10% Pd/C, ~10% w/w) to the solution.

- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator at ~50 psi).
- Stir the reaction vigorously at room temperature for 12-24 hours.
- Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
- Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
- Concentrate the filtrate under reduced pressure to yield the crude (S)-3-(fluoromethyl)morpholine, which can be purified further if necessary or used directly.

Protocol 3: Amide Coupling for Library Synthesis

This protocol describes a general procedure for coupling the debenzylated morpholine with a carboxylic acid to generate a diverse library of amides.

- In a reaction vial, combine the carboxylic acid (1.0 eq), (S)-3-(fluoromethyl)morpholine (from Protocol 2, 1.1 eq), and a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).
- Dissolve the solids in an anhydrous solvent like DMF.
- Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq).
- Stir the reaction mixture at room temperature for 4-12 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.
- Dry the organic layer over Na₂SO₄, filter, and concentrate.
- Purify the resulting amide product via flash chromatography or preparative HPLC.

Conclusion

(S)-4-Benzyl-3-(fluoromethyl)morpholine is a highly valuable and versatile building block for modern medicinal chemistry. Its utility is primarily driven by the strategic incorporation of a fluoromethyl group as a bioisostere for a hydroxymethyl group, which effectively mitigates metabolic liabilities while preserving or enhancing biological activity. Its demonstrated applicability in high-value areas such as the development of CNS agents, particularly NK-1 receptor antagonists, underscores its importance. The protocols provided herein offer a practical framework for the synthesis and derivatization of this scaffold, enabling its effective deployment in drug discovery campaigns to generate novel therapeutic candidates with improved drug-like properties.

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